6-Carbamoylpyridine-2-carboxylic acid

Beschreibung

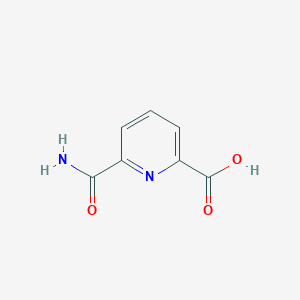

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-carbamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-5(9-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTVEWJASOPKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595524 | |

| Record name | 6-Carbamoylpyridine-2-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97310-93-5 | |

| Record name | 6-(Aminocarbonyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97310-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carbamoylpyridine-2-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-carbamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies of 6 Carbamoylpyridine 2 Carboxylic Acid

Retrosynthetic Analysis of 6-Carbamoylpyridine-2-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis begins by identifying the most logical disconnections.

The primary functional groups are the C2-carboxylic acid and the C6-carbamoyl (amide) group. A functional group interconversion (FGI) is a logical first step in the retrosynthetic direction. The amide can be disconnected to its corresponding acyl chloride and ammonia (B1221849), a common and effective method for amide bond formation. youtube.com Similarly, the carboxylic acid can be retrosynthetically derived from the hydrolysis of an ester, such as a methyl or ethyl ester. This is a strategic choice as esters are often easier to handle and purify than carboxylic acids. youtube.com

Retrosynthetic Pathway for this compound

| Step | Target/Intermediate | Disconnection/FGI | Precursor(s) |

| 1 | This compound | C-N Amide bond | 6-(Chlorocarbonyl)pyridine-2-carboxylic acid + Ammonia |

| 2 | 6-(Chlorocarbonyl)pyridine-2-carboxylic acid | FGI (Acyl Chloride) | Pyridine-2,6-dicarboxylic acid |

| Alt. 1 | This compound | FGI (Carboxylic Acid from Ester) | This compound methyl ester |

| Alt. 2 | This compound methyl ester | C-N Amide bond | 6-(Methoxycarbonyl)pyridine-2-carbonyl chloride + Ammonia |

| Alt. 3 | 6-(Methoxycarbonyl)pyridine-2-carbonyl chloride | FGI (Acyl Chloride from Acid) | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid |

| Alt. 4 | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | FGI (Ester from Acid) | Pyridine-2,6-dicarboxylic acid |

This analysis highlights that pyridine-2,6-dicarboxylic acid and its mono-ester derivative are pivotal starting materials for the classical synthesis of the target molecule.

Classical Synthetic Approaches for this compound

Classical methods for synthesizing this compound typically rely on robust and well-established reactions involving functional group transformations on a pre-existing pyridine (B92270) ring.

The use of acyl chlorides is a cornerstone of amide synthesis due to their high reactivity. fishersci.itlibretexts.org This strategy involves the conversion of a carboxylic acid group into a more electrophilic acyl chloride, which then readily reacts with an amine. fishersci.it

In the context of this compound, a common starting material is pyridine-2,6-dicarboxylic acid. This can be converted into pyridine-2,6-dicarbonyl dichloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov Selective mono-amidation of the symmetric dichloride can be challenging, but under controlled conditions, it is possible to react one acyl chloride group with ammonia while leaving the other to be subsequently hydrolyzed to the carboxylic acid.

A more controlled and widely documented approach involves starting with a mono-protected derivative, such as 6-(methoxycarbonyl)pyridine-2-carboxylic acid. ukm.edu.mynih.gov This mono-ester can be converted to its corresponding acyl chloride, 6-(methoxycarbonyl)pyridine-2-carbonyl chloride, using thionyl chloride and a catalytic amount of DMF. ukm.edu.mynih.gov This intermediate is then reacted with an amine. For the synthesis of derivatives, various aminopyridines have been used. ukm.edu.my To obtain the parent 6-carbamoyl compound, ammonia would be the required reagent. The final step would be the hydrolysis of the ester group to yield the target carboxylic acid.

Example Synthesis via Acyl Chloride: A documented synthesis of related compounds involves the following steps:

Suspension of 6-(methoxycarbonyl)pyridine-2-carboxylic acid in a solvent like dichloromethane. nih.gov

Addition of thionyl chloride and a catalytic amount of DMF, followed by heating to form the acyl chloride. ukm.edu.mynih.gov

The resulting acyl chloride is then reacted with an amine (in this case, ammonia would be used) to form the amide bond. ukm.edu.my Triethylamine (B128534) is often added as a base to neutralize the HCl byproduct. fishersci.itukm.edu.my

This route provides a reliable, albeit sometimes tedious, method for producing the desired compound with high yields. ukm.edu.my

Ester hydrolysis is a fundamental reaction in organic synthesis for the generation of carboxylic acids. britannica.com This process can be catalyzed by either acid or base. mnstate.edu Basic hydrolysis, often called saponification, is typically irreversible as it forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. britannica.commnstate.edu

In a synthetic strategy for this compound, one could start with a diester, such as diethyl pyridine-2,6-dicarboxylate. Selective mono-saponification could yield the mono-ester mono-acid, which could then be converted to the target molecule via amide formation. However, achieving selective mono-hydrolysis of a symmetric diester can be difficult.

A more practical approach starts with the selective formation of a mono-amide mono-ester, followed by hydrolysis. For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with an amino-alcohol to form a bis-ester-amide linkage, which can then be selectively hydrolyzed. More directly, the mono-amide ester, this compound methyl ester (prepared as in 2.2.1), can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield this compound. mnstate.edu

The synthesis of various pyridine-2,6-dicarboxamide derivatives often begins with the coupling of pyridine-2,6-dicarbonyl dichloride with the appropriate amine or amino ester, followed by subsequent transformations like hydrazinolysis or hydrolysis. mdpi.commdpi.com

Modern Synthetic Techniques for Enhanced Efficiency and Selectivity

While classical methods are effective, modern synthetic chemistry offers advanced tools for functionalizing pyridine rings with greater efficiency and selectivity, which could be applied to the synthesis of this compound.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including functionalized pyridines. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-H activation/functionalization, are powerful methods for introducing substituents onto the pyridine core. nih.govtcichemicals.comresearchgate.net

A modern approach to this compound could involve building the molecule on a simpler pyridine template. For example, one could envision a synthesis starting with a di-halogenated pyridine, like 2,6-dibromopyridine. One bromine atom could be converted to a carboxylic acid group (or an ester precursor) via palladium-catalyzed carbonylation (reaction with carbon monoxide and an alcohol). The other bromine atom could be converted to the carbamoyl (B1232498) group through a similar carbonylation followed by amination, or via a cyanation reaction followed by hydrolysis of the nitrile.

Direct C-H functionalization is an even more atom-economical approach. nih.gov Palladium-catalyzed methods have been developed for the direct C-H arylation, alkylation, and alkenylation of pyridine rings, often directed by the nitrogen atom of the pyridine N-oxide. nih.govresearchgate.net While direct C-H carboxylation and amidation at the 2 and 6 positions simultaneously present significant challenges in selectivity, sequential functionalization could be a viable, cutting-edge strategy. For instance, a C-H activation at one position could install a carboxyl group, followed by a second, different catalytic cycle to functionalize the other C-H bond.

Potential Modern Synthetic Approaches

| Technique | Starting Material | Catalyst/Reagents | Key Transformation |

| Pd-catalyzed Carbonylation | 2,6-Dichloropyridine | Pd(OAc)₂, CO, Alcohol/Amine | Sequential conversion of C-Cl to C-COOR and C-CONH₂ |

| Suzuki-Miyaura Coupling | 2,6-Dihalopyridine | Pyridine-sulfinates/boronic acids, Pd catalyst | Formation of C-C bonds to build functional groups. tcichemicals.com |

| Direct C-H Functionalization | Pyridine N-oxide | Pd(OAc)₂, various coupling partners | Stepwise introduction of carboxyl and carbamoyl precursors. nih.gov |

The target molecule, this compound, is achiral. Therefore, stereoselective synthesis is not required for its direct preparation. However, this molecular scaffold is a valuable building block for more complex, chiral molecules, such as ligands for metal complexes or biologically active compounds. researchgate.net

Enantioselective strategies would be relevant in the synthesis of chiral derivatives starting from this compound or its precursors. For example, if the amide nitrogen or a substituent on the pyridine ring were to be part of a chiral center, its stereoselective installation would be crucial.

One could envision a synthesis where the carboxylic acid group of this compound is coupled with a chiral amine or alcohol. Alternatively, a chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction at another part of the scaffold, after which the auxiliary is removed.

For instance, the synthesis of chiral pyridine-bridged 2,6-bis-carboxamide Schiff's bases has been reported starting from 2,6-pyridinedicarbonyl dichloride and chiral amino acid esters like D-alanine methyl ester. mdpi.com This demonstrates how a chiral element can be incorporated into the pyridine-2,6-dicarboxamide framework. Similarly, strategies developed for the synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid involve multiple stereocenter-preserving steps, including reductions and intramolecular cyclizations, which are principles applicable to the synthesis of complex chiral molecules. clockss.org

While not directly applicable to the achiral target compound, these advanced stereoselective methods are a critical consideration for the broader utility of the this compound scaffold in medicinal and materials chemistry.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules, including pyridine derivatives. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety, particularly for exothermic or hazardous reactions. durham.ac.uk While specific literature detailing the end-to-end flow synthesis of this compound is nascent, the principles have been successfully applied to structurally related compounds, demonstrating the high potential of this technology.

Integrated continuous flow methods have been developed for precursors to polycyclic carbamoyl pyridone derivatives. google.com These multi-step systems connect several flow reactors in sequence, allowing for the synthesis to proceed through multiple chemical transformations without the need for isolating intermediates. google.com Such a setup minimizes manual handling and reduces waste. For instance, a process might involve the formation of a pyridine ring followed by functional group manipulations, all within a closed, automated system. google.com

A key component in the synthesis of carboxylic acids is carboxylation. Tube-in-tube gas-permeable membrane reactors have been effectively used for the carboxylation of Grignard reagents with carbon dioxide (CO₂) under flow conditions. durham.ac.uk This technology allows for efficient gas-liquid contact, enabling rapid and safe reactions with gaseous reagents. This approach could theoretically be adapted for the final steps in a synthetic route to this compound. The scalability of such processes has been demonstrated, moving from milligram-scale discovery to multi-gram production by adjusting reactor size and flow rates. durham.ac.ukrsc.org

| Feature | Benefit in Continuous Flow Synthesis | Relevant Application Example |

| Precise Control | Enhanced control over temperature, pressure, and residence time improves reaction selectivity and yield. | Synthesis of Rufinamide precursors under flow conditions. |

| Safety | Small reactor volumes and containment of hazardous reagents or intermediates minimize risks. durham.ac.uk | Use of gaseous ammonia or hydrogen chloride in contained tube-in-tube reactors. |

| Scalability | Production can be scaled up by extending operational time or using larger reactors without re-optimizing the process. rsc.org | Scale-up of Grignard reagent carboxylation from 1 mmol to 20 mmol scale. durham.ac.uk |

| Integration | Multiple reaction steps can be linked sequentially, eliminating intermediate work-ups and purification. google.com | Integrated four-step synthesis of a dihydropyridine (B1217469) intermediate without isolation. google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Solvent-Free and Aqueous Media Reactions

One of the core tenets of green chemistry is the use of safer solvents, with a preference for water or, ideally, no solvent at all. Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. Research has demonstrated the feasibility of synthesizing pyridine derivatives in aqueous media. For example, an electrochemical method for producing pyridine carboxamides from pyridine carbohydrazides and various amines has been successfully conducted in water, using potassium iodide (KI) as both a mediator and an electrolyte. rsc.org This process avoids the use of external chemical oxidants and organic solvents. rsc.org

Solvent-free, or solid-state, reactions provide further environmental benefits. One-pot syntheses of related heterocyclic structures, such as 6-amino-2-pyridone-3,5-dicarbonitriles, have been achieved using solvent-free grinding methods for the initial step, catalyzed by natural products like betaine (B1666868). nih.gov Although a co-solvent was sometimes added in subsequent steps to ensure reaction completion, the initial solvent-free approach significantly reduces volatile organic compound (VOC) usage. nih.gov

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is crucial for green synthesis. This involves moving away from stoichiometric reagents and heavy metal catalysts toward more environmentally benign alternatives like organocatalysts and biocatalysts.

Organocatalysis: Simple organic molecules can be effective catalysts. Pyridine-2,6-dicarboxylic acid, a compound closely related to the target molecule, has been shown to act as a highly effective bifunctional organocatalyst for reactions like the hydrophosphonylation of aldehydes in water. organic-chemistry.org Its ability to activate substrates through hydrogen bonding demonstrates the potential for self-catalysis or catalysis by structurally similar molecules in pyridine synthesis. Boric acid has also been reported as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids, a key step in forming the carbamoyl group. sciepub.com

Biocatalysis: Enzymes and whole-cell systems offer high selectivity under mild conditions (ambient temperature and pressure in aqueous media). Lipases are particularly useful for esterification and amidation reactions. rsc.org Research into the biocatalytic generation of pyridinedicarboxylic acids from biomass sources is an active field. ukri.org For instance, enzymes like glutamate (B1630785) dehydrogenase isoenzymes have been identified for their role in the cyclization step to form the pyridine ring from biomass-derived precursors. ukri.org The immobilization of these biocatalysts allows for their reuse over multiple cycles and their application in continuous flow systems, further enhancing the sustainability of the process. rsc.org

| Green Chemistry Approach | Example | Key Advantage |

| Aqueous Media | Electrochemical synthesis of pyridine carboxamides in water. rsc.org | Eliminates hazardous organic solvents; enhances safety. |

| Solvent-Free Reaction | Grinding method for Knoevenagel condensation using a betaine catalyst. nih.gov | Drastically reduces solvent waste. |

| Organocatalysis | Pyridine-2,6-dicarboxylic acid as a catalyst for hydrophosphonylation. organic-chemistry.org | Avoids toxic heavy metals; often uses simple, available molecules. |

| Biocatalysis | Immobilized lipase (B570770) for ester synthesis in a continuous flow reactor. rsc.org | High selectivity, mild reaction conditions, catalyst is biodegradable and recyclable. |

Synthetic Modifications and Derivatization of this compound

The bifunctional nature of this compound, possessing both a primary amide (carbamoyl) and a carboxylic acid group, allows for a wide range of synthetic modifications at two distinct points. biosynth.comcymitquimica.com This versatility is key to its utility as a building block in the synthesis of more complex molecules.

Modifications of the Carbamoyl Group

The carbamoyl group (-CONH₂) can undergo several transformations to yield a variety of derivatives. The most common modification is N-substitution, where one or both hydrogen atoms are replaced with alkyl, aryl, or other functional groups. This is typically achieved not by direct alkylation of the amide but by synthesizing the parent acid chloride and reacting it with a primary or secondary amine.

Studies on the synthesis of related pyridine-2,6-dicarboxamides demonstrate this principle effectively. Pyridine-2,6-dicarbonyl dichloride, when reacted with various substituted anilines, yields a series of N,N'-diaryl dicarboxamides. mdpi.com Applying this logic to this compound, one would first protect the carboxylic acid moiety (e.g., as a methyl or ethyl ester), convert the carbamoyl precursor (a second carboxylic acid) to an acyl chloride, and then react it with a desired amine to form a substituted amide.

| Starting Material | Reagent(s) | Product Type | Reference Principle |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic amines (e.g., aniline (B41778), toluidine) | Symmetrical N,N'-diaryl-pyridine-2,6-dicarboxamides | mdpi.com |

| 6-(methoxycarbonyl)pyridine-2-carbonyl chloride | 2-amino-N-methylpyridines | 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters | ukm.edu.my |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry, and its modification on the this compound scaffold is a common strategy for derivatization.

Esterification: The carboxylic acid can be readily converted to an ester. This is often done not only to create a new derivative but also as a protecting group strategy during modifications at other positions. For example, the synthesis of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers involves the use of 6-(methoxycarbonyl)pyridine-2-carboxylic acid as a starting material, where one acid group is already protected as a methyl ester. ukm.edu.my Standard esterification methods, such as reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base, are applicable. Fluorescent derivatization reagents like 1-pyrenyldiazomethane (B12527) (PDAM) can also be used to form fluorescent esters for analytical purposes. thermofisher.com

Amide Formation: The carboxylic acid can be activated and coupled with an amine to form a second, different amide group on the pyridine ring. This is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. Activation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are used to facilitate the coupling. sciepub.comresearchgate.net This allows for the synthesis of unsymmetrical pyridine dicarboxamides, where the substituents on the two amide nitrogens are different.

Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH). This transformation opens up further synthetic possibilities, such as subsequent oxidation to an aldehyde or conversion of the alcohol to a leaving group for nucleophilic substitution.

| Modification Type | Reagent Class | Resulting Functional Group | Purpose |

| Esterification | Alcohols (e.g., Methanol) with acid catalyst | Ester (-COOR) | Derivative synthesis, protecting group. ukm.edu.my |

| Amide Formation | Amines with coupling agents (e.g., HATU, DCC) | Amide (-CONHR) | Creation of unsymmetrical dicarboxamides. researchgate.net |

| Conversion to Amine | Half-protected diamines (e.g., mono-N-(t-BOC)-propylenediamine) | Aliphatic Amine (after deprotection) | Functional group interconversion. thermofisher.com |

Ring Substitutions and Analog Preparation

The introduction of substituents directly onto the pyridine ring of this compound via classical electrophilic aromatic substitution is challenging. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, requiring harsh reaction conditions. acs.orgbiosynth.com Furthermore, the presence of two electron-withdrawing groups, the carboxylic acid and the carbamoyl moiety, further deactivates the ring, making such substitutions exceedingly difficult. Consequently, the preparation of analogs with substituents on the pyridine ring is most effectively achieved not by direct substitution, but by constructing the desired substituted pyridine ring from acyclic precursors.

A prevalent strategy for synthesizing 4-substituted analogs involves the initial formation of a corresponding 4-substituted pyridine-2,6-dicarboxylic acid. These di-acid compounds can then, in principle, be converted to the target mono-amide, 6-carbamoyl-2-carboxylic acid, through selective amidation methodologies.

A versatile and modern approach for the synthesis of a wide array of 4-substituted pyridine-2,6-dicarboxylic acid derivatives is a one-pot reaction starting from aldehydes, pyruvates, and an ammonium (B1175870) source. clockss.orgoist.jpresearchgate.net This method provides a direct route to the core substituted pyridine structure under relatively mild conditions. The general scheme involves the reaction of an aldehyde and a pyruvate (B1213749) (like ethyl pyruvate) in the presence of a catalyst, followed by treatment with ammonium acetate (B1210297) to form the pyridine ring. clockss.orgresearchgate.net This has proven to be an atom-economical and concise method for accessing these valuable building blocks. clockss.org

Detailed research has established synthetic routes for key 4-substituted pyridine-2,6-dicarboxylic acid precursors, which are foundational for creating a diverse library of analogs.

Synthesis of Key 4-Substituted Precursors:

4-Hydroxypyridine-2,6-dicarboxylic acid: This analog, also known as chelidamic acid, can be synthesized from dimethyl oxalate (B1200264) and acetone (B3395972) in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrochloric acid and subsequently with ammonium hydroxide (B78521) to yield the final product. chemicalbook.com It is used as a precursor in the synthesis of various metal-organic frameworks and other complex molecules. acs.org

4-Chloropyridine-2,6-dicarboxylic acid: A method for the multigram-scale preparation of the corresponding diacyl chloride, 4-chloropyridine-2,6-dicarbonyl dichloride, has been developed, which serves as a key intermediate. This process involves the deoxygenative chlorination of pyridine-2,6-dicarboxylic acid N-oxide. researchgate.net The diacid itself is commercially available and serves as a crucial synthon for more complex derivatives.

4-Aminopyridine-2,6-dicarboxylic acid: This analog can be prepared via the hydrogenation of Picloram (4-amino-3,5,6-trichloropicolinic acid) using a palladium on carbon catalyst in the presence of lithium hydroxide. chemicalbook.com The resulting 4-aminopicolinic acid can be further elaborated. The target diacid is also commercially available. achemblock.comnih.gov

The following table summarizes the synthesis of various 4-substituted pyridine-2,6-dicarboxylic acid diester derivatives using a one-pot method, demonstrating the scope of substitutions possible at the 4-position. researchgate.net

Table 1: One-Pot Synthesis of Diethyl 4-Substituted-Pyridine-2,6-dicarboxylates

Once the substituted pyridine-2,6-dicarboxylic acid or its ester is obtained, the functional groups at positions 2 and 6 can be further modified to generate a vast number of analogs. A common method involves converting the dicarboxylic acid to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov This highly reactive intermediate can then be treated with various nucleophiles, such as amines or alcohols, to produce symmetrical or unsymmetrical diamides, diesters, or amide-esters. nih.govmdpi.com For instance, reacting pyridine-2,6-dicarbonyl dichloride with different aromatic amines in the presence of a base like triethylamine is a standard procedure for synthesizing a library of pyridine-2,6-dicarboxamides. nih.gov

The following table provides examples of N2,N6-di-substituted pyridine-2,6-dicarboxamide analogs prepared from pyridine-2,6-dicarbonyl dichloride. nih.gov

Table 2: Synthesis of Pyridine-2,6-dicarboxamide Analogs

Advanced Spectroscopic and Structural Characterization of 6 Carbamoylpyridine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 6-carbamoylpyridine-2-carboxylic acid in both solution and the solid state. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of proton and carbon signals and provides valuable information about the connectivity and spatial relationships of atoms within the molecule.

While a detailed, publicly available, fully assigned ¹H NMR spectrum with coupling constants for this compound is not readily found in the surveyed literature, the expected proton signals can be predicted based on the structure. The pyridine (B92270) ring protons (H3, H4, and H5) would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and carbamoyl (B1232498) groups. The protons of the carbamoyl group (-CONH₂) would likely appear as two broad singlets, and the acidic proton of the carboxylic acid group (-COOH) would be expected at a significantly downfield chemical shift, often above 10 ppm, though its observation can be affected by the solvent and concentration researchgate.netresearchgate.net.

In studies where this compound is used as a ligand in complexation with metal ions like Palladium(II), changes in the ¹H NMR chemical shifts of the pyridine ring protons are utilized to determine the binding sites of the metal ion. colab.wsresearchgate.netutupub.figoogle.com

A hypothetical ¹H NMR data table is presented below based on general principles and data for similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.0 - 8.3 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H4 | 7.8 - 8.1 | Triplet (t) or dd | ~8.0, 7.5 |

| H5 | 8.2 - 8.5 | Doublet of doublets (dd) | ~7.5, 1.5 |

| -COOH | >10 | Broad singlet (br s) | - |

| -CONH₂ | 7.5 - 8.0 | Broad singlet (br s) | - |

| -CONH₂ | 7.0 - 7.5 | Broad singlet (br s) | - |

This table is predictive and not based on experimentally reported data for this compound.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C-COOH) | 165 - 175 |

| C3 | 125 - 135 |

| C4 | 135 - 145 |

| C5 | 120 - 130 |

| C6 (C-CONH₂) | 150 - 160 |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Carbamoyl) | 160 - 170 |

This table is predictive and not based on experimentally reported data for this compound.

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons. For this compound, COSY would show cross-peaks between H3 and H4, and between H4 and H5, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of the pyridine ring carbons (C3, C4, C5) based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) like C2 and C6, as well as the carbonyl carbons. For instance, the H3 proton would show a correlation to C2 and C4, and the H5 proton would show correlations to C4 and C6. The protons of the carbamoyl group would show a correlation to the C6 carbon.

While the application of these techniques is standard for structural elucidation, specific 2D NMR studies for this compound have not been identified in the reviewed literature.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. It can provide information about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding. For this compound, ssNMR could be used to characterize different crystalline polymorphs that may exist, which can be of interest in pharmaceutical applications. However, no specific solid-state NMR studies on this compound were found in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₇H₆N₂O₃, the expected exact mass can be calculated. While no specific experimental HRMS data for this compound was found, the theoretical monoisotopic mass is 166.0378 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon electrospray ionization (ESI), the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways. wikipedia.orgnih.govbiomedres.us

A primary fragmentation event would be the loss of water (H₂O, 18 Da) from the carboxylic acid group. Another highly probable fragmentation is the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da) following a rearrangement. nist.govlibretexts.org The carbamoyl group (-CONH₂) can also undergo fragmentation, primarily through the loss of ammonia (B1221849) (NH₃, 17 Da) or isocyanic acid (HNCO, 43 Da).

The pyridine ring itself contributes to the fragmentation pattern. A characteristic loss for 2-substituted pyridines is the elimination of the substituent followed by the loss of HCN (27 Da) from the pyridine ring. researchgate.net Therefore, a plausible fragmentation cascade for protonated this compound could involve an initial loss of water or ammonia, followed by the sequential loss of the remaining functional groups and fragmentation of the pyridine ring.

Table 1: Predicted Major Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 167.045 | 149.034 | H₂O | Ion resulting from dehydration of the carboxylic acid. |

| 167.045 | 150.051 | NH₃ | Ion resulting from the loss of ammonia from the carbamoyl group. |

| 167.045 | 122.039 | COOH | Ion formed by the loss of the carboxylic acid group. |

| 167.045 | 124.055 | HNCO | Ion resulting from the loss of isocyanic acid from the carbamoyl group. |

| 122.039 | 95.023 | HCN | Pyridine ion after loss of the carboxylic acid and subsequent fragmentation. |

Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule and their chemical environment.

The vibrational spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the carboxylic acid, the primary amide (carbamoyl), and the substituted pyridine ring. Based on studies of related molecules like pyridine-dicarboxylic acids and picolinamide (B142947), the following band assignments can be proposed. nih.govias.ac.inresearchgate.net

The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. nih.gov The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1730 cm⁻¹.

The primary amide group shows two N-H stretching bands in the region of 3400-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) typically appears around 1680-1640 cm⁻¹, often overlapping with other vibrations. The N-H bending vibration (Amide II band) is expected in the 1650-1580 cm⁻¹ region. biomedres.us

The pyridine ring vibrations include C-H stretching modes above 3000 cm⁻¹, and several characteristic ring stretching (νC=C, νC=N) and bending vibrations in the 1600-1400 cm⁻¹ fingerprint region. libretexts.org

Table 2: Proposed Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| C=O stretch | 1730 - 1700 | Strong | |

| C-O stretch | 1320 - 1210 | Medium | |

| O-H bend | 1440 - 1395 | Medium | |

| Carbamoyl (Amide) | N-H stretch | 3400 - 3100 (two bands) | Medium |

| C=O stretch (Amide I) | 1680 - 1640 | Strong | |

| N-H bend (Amide II) | 1650 - 1580 | Medium | |

| Pyridine Ring | C-H stretch | > 3000 | Medium-Weak |

| Ring stretch (νC=C, νC=N) | 1600 - 1400 | Medium-Strong |

The relative orientation of the carboxylic acid and carbamoyl groups with respect to the pyridine ring can lead to different conformers. The existence of these conformers can be investigated using IR and Raman spectroscopy, as the vibrational frequencies can be sensitive to the molecular geometry. mdpi.comnih.gov

For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the carbamoyl group is possible. Similarly, the amide protons can interact with the carboxylic oxygen or the pyridine nitrogen. These interactions would lead to shifts in the O-H, N-H, and C=O stretching frequencies. nih.gov

Studies on related molecules like picolinamide have shown that the presence of multiple polar groups leads to the formation of various hydrogen-bonded dimers and aggregates in the solid state and in solution, which complicates the vibrational spectra. nih.gov Computational studies, in conjunction with experimental IR and Raman data, are often necessary to unravel the complex interplay of conformations and intermolecular interactions. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the chromophores present, which in the case of this compound are the pyridine ring and the two carbonyl groups.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring system. Pyridine itself exhibits strong π → π* transitions at around 200 and 250-270 nm. nih.gov The presence of the electron-withdrawing carboxylic acid and carbamoyl groups is expected to cause a bathochromic (red) shift of these absorption bands.

The carbonyl groups of the carboxylic acid and amide functions also have n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. nih.gov For simple carboxylic acids, this absorption is often too weak and at a low enough wavelength to be of practical use. researchgate.net However, in a conjugated system like this, these transitions might be more prominent.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Pyridine ring | ~260 - 280 |

| π → π | Pyridine ring | ~200 - 220 |

| n → π* | Carbonyl (acid & amide) | > 280 (weak) |

The UV-Vis absorption spectrum of this compound is expected to be highly sensitive to pH due to the presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) site. The protonation and deprotonation of these groups alter the electronic structure of the molecule, leading to shifts in the absorption maxima. nih.govresearchgate.net

At low pH, both the pyridine nitrogen and the carboxylic acid will be protonated. As the pH increases, the carboxylic acid will be the first to deprotonate (pKa typically around 2-3 for pyridine carboxylic acids), followed by the deprotonation of the pyridinium (B92312) ion (pKa around 5 for pyridine). nih.gov

By monitoring the changes in the UV-Vis spectrum as a function of pH, the pKa values for the different ionizable groups can be determined. This is typically done by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation. Such studies provide crucial information about the distribution of different ionic species of the molecule in solutions of varying acidity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of this compound features multiple functional groups capable of forming strong intermolecular interactions: a carboxylic acid group, a primary amide, and a pyridine ring. These groups drive the formation of highly organized, stable, three-dimensional supramolecular architectures. japtronline.com

Hydrogen Bonding: Hydrogen bonds are the dominant interactions governing the crystal packing of this class of compounds. The carboxylic acid and amide groups are both excellent hydrogen bond donors and acceptors. This leads to the formation of robust and predictable patterns known as supramolecular synthons. japtronline.com

Acid-Amide Heterosynthons: A common and stable motif is the R²₂(8) ring formed between the carboxylic acid of one molecule and the amide of another. researchgate.net This involves two complementary hydrogen bonds: one from the carboxylic hydroxyl group to the amide carbonyl oxygen (O-H···O) and another from an amide N-H to the carboxylic carbonyl oxygen (N-H···O). mdpi.com

Amide-Amide Homosynthons: Amide groups can also form dimeric R²₂(8) motifs with each other through reciprocal N-H···O hydrogen bonds. researchgate.net

Carboxylic Acid Homosynthons: While less common when a competing amide group is present, carboxylic acids can form their own R²₂(8) dimers. mdpi.com

Pyridine Interactions: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, forming O-H···N or N-H···N bonds with donor groups from adjacent molecules. rsc.orgnih.gov

π-π Stacking: The aromatic, electron-deficient pyridine ring promotes π-π stacking interactions with adjacent rings. nih.gov These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stabilization of the crystal packing. In related structures, the separation between stacked rings is typically in the range of 3.3 to 3.4 Å. rsc.org In some crystal packings, molecules are organized into nearly perpendicular stacks to facilitate these interactions. nih.gov

| Interaction Type | Description | Typical Groups Involved | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional electrostatic interaction between a hydrogen atom on a donor group (O-H, N-H) and an electronegative acceptor atom (O, N). | -COOH, -CONH₂, Pyridine-N | Primary driving force for molecular assembly, forming robust synthons (e.g., R²₂(8) rings) and extended networks. japtronline.comnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Pyridine Ring | Contributes to the stabilization of layered or stacked supramolecular structures. rsc.orgnih.gov |

| Weak C-H···O/N Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. | Pyridine C-H, Carbonyl O, Pyridine N | Play a crucial secondary role in stabilizing the three-dimensional arrangement of molecules within the crystal lattice. japtronline.comrsc.org |

For chiral derivatives of this compound, determining the absolute configuration (the specific three-dimensional arrangement of atoms at a chiral center) is critical, as enantiomers can have vastly different biological activities. purechemistry.org X-ray crystallography is considered the most reliable method for the unambiguous determination of absolute configuration. researchgate.netnih.gov

The primary technique used is anomalous dispersion (the Bijvoet method) . researchgate.netnih.gov This phenomenon occurs when the energy of the incident X-rays is close to the absorption edge of one of the atoms in the crystal. Under these conditions, the scattering factor of the atom becomes a complex number, leading to a breakdown of Friedel's Law. Consequently, the intensity of a reflection with indices (h,k,l) is no longer equal to the intensity of its inverse reflection (-h,-k,-l). researchgate.net By carefully measuring and analyzing these intensity differences (Bijvoet pairs), the true absolute arrangement of the atoms in the crystal can be determined.

The presence of a "heavy" atom (e.g., sulfur, chlorine, bromine, or a metal) in the structure enhances the anomalous scattering effect, making the determination more straightforward and reliable. researchgate.net However, modern diffractometers and computational methods often allow for the determination of absolute configuration even with lighter atoms (C, N, O).

A study on the chiral dual-ligand SYA0340 provides a practical example. After separating the enantiomers, an X-ray crystallographic analysis was performed on a single crystal of the oxalate (B1200264) salt of one of the enantiomers. The analysis of the diffraction data using the Cahn-Ingold-Prelog rules definitively assigned the absolute configuration as "S". nih.gov This, by extension, identified the other enantiomer as having the "R" configuration. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Temperature | 150.00(10) K |

| Final R indices [I > 2σ(I)] | R_int = 0.0730 |

| Absolute Configuration Result | Determined as 'S' |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. mdpi.com These methods are invaluable for studying chiral derivatives of this compound in solution and provide a powerful complement to solid-state X-ray analysis.

Electronic Circular Dichroism (ECD) is a principal chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light as a function of wavelength. purechemistry.org Any chiral molecule containing a chromophore (a light-absorbing group) will produce a unique ECD spectrum.

The primary application of ECD in this context is the determination of absolute configuration. mdpi.com This is often achieved by comparing the experimentally measured ECD spectrum with a theoretical spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the enantiomer under investigation. This approach has become a rapid and reliable alternative to X-ray crystallography, particularly when forming high-quality single crystals proves difficult. mdpi.com

For chiral carboxylic acids, another approach involves using an achiral sensor that forms a complex with the acid. nih.gov The formation of this new supramolecular assembly can induce a strong CD signal, allowing for the determination of the enantiomeric composition of the sample. nih.gov The synthesis of various chiral linear and macrocyclic pyridine carboxamides has been reported, highlighting a class of compounds where these chiroptical techniques are directly applicable for stereochemical analysis. nih.gov

Computational Chemistry and Theoretical Studies of 6 Carbamoylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule from first principles.

Table 4.1.1: Hypothetical DFT-Calculated Electronic Properties of 6-Carbamoylpyridine-2-carboxylic Acid This table illustrates the kind of data that would be generated from DFT calculations. The values are not based on actual published research for this specific molecule.

| Parameter | Value | Unit |

|---|---|---|

| Ground State Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Ab initio (from the beginning) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties, often considered the "gold standard" in computational chemistry.

These methods are computationally more demanding than DFT and are typically used to benchmark the accuracy of other methods or for systems where high accuracy is critical. For this compound, high-accuracy ab initio calculations could provide precise values for its heat of formation, ionization potential, and electron affinity. Research on similar small organic acids has employed such high-level calculations to validate results from more economical DFT methods. researchgate.net

The presence of rotatable bonds in this compound—specifically the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the carbamoyl (B1232498) group—means the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the rotational angles of the key dihedral angles, a PES can be generated computationally. This analysis reveals the lowest energy (most stable) conformation and the transition states connecting different conformers. Studies on related amides derived from pyridine-2,6-dicarboxylic acid have investigated amide bond isomerization using variable temperature NMR experiments, a phenomenon that can be explained and quantified by computational conformational analysis. A hypothetical potential energy scan for the rotation of the carboxylic acid group in this compound would resemble the data in Table 4.1.2.

Table 4.1.2: Illustrative Data for a Potential Energy Surface Scan This table represents sample data from a computational scan of the dihedral angle of the carboxylic acid group relative to the pyridine (B92270) ring. The values are for illustrative purposes only.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.6 |

| 150 | 2.0 |

| 180 | 3.0 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the dynamic behavior of systems, including conformational changes and interactions with other molecules.

Given that many pyridine carboxylic acid derivatives are investigated as enzyme inhibitors, MD simulations are a crucial tool for understanding how these molecules bind to their protein targets. If this compound were being studied as an inhibitor, MD simulations could be used to model its binding to the active site of a target protein.

These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, the role of water molecules in the binding pocket, and the conformational changes that occur upon binding. For example, MD simulations have been used to study the interaction of nicotinic acid derivatives with their target enzymes, providing insights into their binding stability and mode of action. researchgate.net

Table 4.1.3: Representative Data from an MD Simulation Analysis of a Ligand-Protein Complex This table illustrates typical data obtained from an MD simulation of a ligand bound to a protein. This is a general example and not specific to this compound.

| Parameter | Value | Description |

|---|---|---|

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating stability in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | An estimate of the binding affinity. |

| Key Interacting Residues | TYR88, LYS12, ASP101 | Amino acids forming significant hydrogen bonds or hydrophobic contacts. |

| Average Hydrogen Bonds | 2.7 | The average number of hydrogen bonds between the ligand and protein over the simulation. |

The behavior and stability of a molecule can be significantly influenced by the solvent. Computational methods can be used to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. Explicit solvent models involve simulating the individual solvent molecules around the solute. These calculations are vital for accurately predicting properties like pKa and for understanding the thermodynamics of reactions in solution. While specific solvation free energy data for this compound is not available in the literature, studies on substituted pyridinium (B92312) ions have extensively used such models to predict their acidity constants in water. researchgate.net

Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a target protein and to screen large libraries of compounds for potential biological activity.

Molecular docking simulations are employed to predict the preferred orientation and interaction of this compound and its derivatives within the active site of a biological target. While specific docking studies on this compound are not extensively published, studies on analogous pyridine carboxamide derivatives provide valuable insights into their potential binding modes.

For instance, in studies of pyridine carboxamide derivatives as urease inhibitors, docking simulations have revealed key interactions. The pyridine nitrogen and the carboxamide group are often involved in forming hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The aromatic ring of the pyridine can also participate in π-π stacking or hydrophobic interactions with residues like phenylalanine or tyrosine. nih.gov In the context of antifungal succinate (B1194679) dehydrogenase (SDH) inhibitors, docking studies of pyridine carboxamide derivatives have shown that the carboxamide linkage forms crucial hydrogen bonds with the target enzyme, while the pyridine ring and other substituents engage in hydrophobic interactions. nih.gov

A hypothetical docking study of this compound into a target active site would likely show the carboxylate and carbamoyl groups acting as key hydrogen bond donors and acceptors. The pyridine ring could engage in various interactions depending on the topology of the binding pocket.

A study on 2-carbamoylpyridine-4-carboxylic acid derivatives demonstrated their binding pose where hydrogen bonds, salt-bridges, and pi-pi interactions were crucial for their activity. researchgate.net Similarly, in the case of 6-chloropyrazine-2-carboxamides, molecular docking predicted that the amide and the pyrazine (B50134) nitrogen atoms are key for interactions within the binding site of the InhA protein of M. tuberculosis. researchgate.net

| Compound Scaffold | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyridine Carboxamide | Urease | Hydrogen bonding via pyridine N and carboxamide; π-π stacking | nih.gov |

| Pyridine Carboxamide | Succinate Dehydrogenase (SDH) | Hydrogen bonding via carboxamide; hydrophobic interactions | nih.gov |

| 2-Carbamoylpyridine-4-carboxylic acid | Lysine (B10760008) Demethylase (KDM4A) | H-bond, salt-bridge, and pi-pi interactions | researchgate.net |

| 6-Chloropyrazine-2-carboxamide | InhA (M. tuberculosis) | Interactions involving amide and pyrazine N atoms | researchgate.net |

Both SBDD and LBDD are foundational strategies in the design of novel therapeutic agents.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. With the target's structure in hand, compounds like this compound can be designed or optimized to fit precisely into the binding site and elicit a desired biological response. For example, new pyridine derivatives have been designed as analogues of isonicotinic acid hydrazide (INH) for antitubercular activity, with molecular docking into the InhA enzyme guiding the design process. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to interact with the target. nih.gov By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed, or quantitative structure-activity relationships (QSAR) can be established. This information then guides the design of new, potentially more potent molecules. The design of nicotinic acid derivatives as anti-inflammatory agents has been guided by the structures of known anti-inflammatory drugs. nih.gov

The pyridine carboxamide scaffold, present in this compound, has been identified as a promising starting point in drug discovery campaigns. For instance, a pyridine carboxamide derivative, MMV687254, was identified from a phenotypic screen as a potent anti-tubercular agent, and subsequent SAR studies led to the optimization of this hit. asm.org

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are built by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.govucsb.eduwiley.com

For a series of pyrazinecarboxamide derivatives with herbicidal activity, a QSAR study was conducted using descriptors calculated through Density Functional Theory (DFT) and other software. researchgate.net The resulting models, developed using multiple linear regression (MLR) and artificial neural networks (ANN), were able to predict the herbicidal activity (IC50) with a high degree of accuracy. researchgate.net

In another study on quinolinone-based thiosemicarbazones with anti-tuberculosis activity, QSAR models suggested that the van der Waals volume, electron density, and electronegativity were pivotal for their biological effect. nih.gov For a hypothetical QSAR study on derivatives of this compound, a similar approach would be taken.

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Electron Density | Influences reactivity and intermolecular interactions | ucsb.eduresearchgate.netnih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, affecting binding | nih.govresearchgate.net |

| Thermodynamic | LogP (Lipophilicity), Aqueous Solubility (LogS) | Impacts absorption, distribution, and metabolism | researchgate.net |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore models are a cornerstone of ligand-based drug design and can be used as 3D queries for virtual screening of compound databases to identify new active molecules. nih.gov

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in the carboxamide.

Hydrogen Bond Donors: The amide N-H group.

Aromatic/Hydrophobic Regions: The pyridine ring itself.

A study on 5-LOX inhibitors developed a pharmacophore model comprising two hydrogen bond acceptors, two hydrophobic groups, and an aromatic ring. nih.gov This model was generated from a training set of structurally diverse inhibitors. A similar approach could be applied to a set of active pyridine carboxamide derivatives to develop a predictive pharmacophore model for a specific biological target.

Biological Activities and Mechanistic Investigations of 6 Carbamoylpyridine 2 Carboxylic Acid and Its Analogues

Enzyme Inhibition Studies

Analogues of 6-Carbamoylpyridine-2-carboxylic acid have demonstrated inhibitory activity against several key enzymes, highlighting their potential as modulators of biological pathways.

Derivatives and structural analogues of this compound have been found to inhibit a variety of enzymes critical to cellular function and disease progression. Notably, derivatives of 6-formyl-pyridine-2-carboxylate, which shares the core pyridine-2-carboxylate structure, have been identified as inhibitors of human telomerase, an enzyme pivotal in cancer cell immortalization. nih.gov Another related class of compounds, 2-pyridinecarboxylic acid analogues, has shown inhibitory effects on the digestive enzymes α-amylase and carboxypeptidase A. nih.gov

Furthermore, more complex analogues incorporating the pyridine (B92270) framework, such as 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, have been developed as potential inhibitors of Rab geranylgeranyl transferase (RGGT). frontiersin.org This enzyme is involved in the post-translational modification of Rab GTPases, which are crucial for vesicle trafficking. frontiersin.org The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring was found to be a key determinant of the compound's inhibitory activity against RGGT. frontiersin.org

The potency of enzyme inhibition is quantified using parameters like the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%. sciencesnail.com For the 6-formyl-pyridine-2-carboxylate derivatives, their efficacy against telomerase was evaluated through in vitro studies. nih.gov

Among twenty-one synthesized derivatives, the 3,4-dichlorothiophenol (B146521) ester demonstrated the most potent in vitro telomerase inhibitory activity. nih.gov The cytotoxic activity of imidazo[1,2-a]pyridine analogues against the HeLa human cervical carcinoma cell line was also assessed to determine their IC₅₀ values, which correlated with the inhibition of Rab11A prenylation. frontiersin.org

Table 1: Telomerase Inhibitory Activity of Selected 6-Formyl-pyridine-2-carboxylate Derivatives

| Compound | Description | Telomerase Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|

| 9p | 3,4-dichlorothiophenol ester | Data not specified in abstract, but noted as highest activity | nih.gov |

The mechanism of enzyme inhibition can involve direct binding to the enzyme's active site or interaction with an allosteric site, a secondary location that modulates the enzyme's conformation and activity. nih.govencyclopedia.pub While specific allosteric modulation studies on this compound are not detailed in the provided research, the broader class of pyridine carboxylic acid derivatives is known to engage in such mechanisms. nih.govresearchgate.net For example, benzyl (B1604629) quinolone carboxylic acid (BQCA) acts as a positive allosteric modulator (PAM) for the M1 muscarinic acetylcholine (B1216132) receptor by binding to a site that overlaps with the common allosteric binding site. nih.gov

Investigations into a structurally related isomer, 2-Carbamoylpyridine-4-carboxylic acid, provide insight into potential binding modes. Molecular docking studies of these derivatives as inhibitors of lysine (B10760008) demethylase enzymes (KDMs) showed interactions within the enzyme's active site. researchgate.net The binding pose revealed hydrogen bonds, salt-bridge, and pi-pi interactions with key amino acid residues, illustrating a direct competitive inhibition mechanism. researchgate.net Similarly, the mechanism for pyridine-2,6-dithiocarboxylic acid's antimicrobial action is suggested to be metal sequestration, which interferes with metal-dependent enzyme functions. nih.gov

Antimicrobial Activity

Analogues of this compound have been evaluated for their ability to combat microbial pathogens, showing a range of antibacterial and antifungal activities.

The antibacterial properties of pyridine carboxylic acid derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria. Pyridine-2,6-dithiocarboxylic acid (pdtc), a metal-chelating analogue produced by Pseudomonas spp., shows sensitivity against nonpseudomonads and specific strains of P. stutzeri. nih.gov Its antagonistic effect against Escherichia coli was observed in competition experiments. nih.gov

Another class of analogues, functionalized 2-pyridone-3-carboxylic acids, were screened against a panel of bacteria. semanticscholar.org The results indicated that Staphylococcus aureus (a Gram-positive bacterium) was the most sensitive microorganism to these compounds. semanticscholar.org In contrast, pyridonecarboxylic acids like enoxacin, a 1,8-naphthyridine-3-carboxylic acid derivative, exhibit broad and potent in vitro activity against a wide range of pathogens including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

Table 2: Antibacterial Spectrum of this compound Analogues

| Compound/Analogue Class | Bacterial Species Tested | Activity Noted | Reference |

|---|---|---|---|

| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Nonpseudomonads, P. stutzeri, E. coli | Sensitive / Antagonistic | nih.gov |

| 2-Pyridone-3-carboxylic acid derivatives | S. aureus (Gram-positive), E. coli (Gram-negative), A. baumannii (Gram-negative) | Highest sensitivity observed in S. aureus | semanticscholar.org |

| Enoxacin (a pyridonecarboxylic acid) | E. coli, P. aeruginosa, S. aureus | Potent in vitro activity | nih.gov |

The investigation into the broader antimicrobial profile of these compounds includes their effects on fungi and viruses. nih.gov Synthesized 2-pyridone-3-carboxylic acids were evaluated for antifungal activity against the opportunistic pathogen Candida albicans. semanticscholar.org While some pyridine-containing compounds are known for broad-spectrum antifungal properties, the efficacy can be highly structure-dependent. nih.gov

The antiviral potential of pyridine derivatives is also an area of interest, with various compounds being explored for activity against different viruses. nih.govmdpi.com However, specific studies detailing the antifungal or antiviral properties of this compound itself were not prominent in the reviewed literature. The activity of its analogues, such as the aforementioned 2-pyridone-3-carboxylic acids against C. albicans, suggests a potential for antifungal applications within this chemical class. semanticscholar.org

Mechanisms of Action (e.g., cell wall synthesis inhibition, DNA gyrase inhibition)

While specific studies on the direct cell wall synthesis inhibitory action of this compound are not prominent in the available literature, the broader class of pyridine derivatives has been investigated for antibacterial properties. A key mechanism of action for many antibacterial agents is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair. nih.govnih.gov These type IIA topoisomerases create transient double-strand breaks in DNA to manage its topology, making them validated targets for antibiotics like fluoroquinolones. nih.govnih.gov

The inhibition of the GyrB and ParE subunits, which possess ATPase activity, is a known mechanism for certain classes of antibiotics. nih.gov Analogues of this compound, such as benzothiazole (B30560) DNA gyrase inhibitors, have been designed to target these enzymes. nih.gov The design of such inhibitors often involves conjugating the core structure with siderophore mimics to enhance penetration through the bacterial cell wall, particularly in Gram-negative bacteria. nih.gov This strategy suggests that pyridine-2-carboxylic acid derivatives can be engineered to function as potent DNA gyrase inhibitors. Furthermore, some protein inhibitors of gyrase, like the Qnr family, act as DNA mimetics, showcasing diverse strategies to disrupt gyrase function that could potentially be mimicked by synthetic compounds. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Carboxylic acid derivatives, including those from the pyridine family, have demonstrated significant anti-inflammatory and immunomodulatory capabilities. nih.govnih.gov These effects are often attributed to their ability to modulate key inflammatory pathways and the production of signaling molecules like cytokines. mdpi.comnih.gov

Modulation of Cytokine Production and Inflammatory Pathways

Investigations into pyridinecarboxylic acid analogues have revealed their capacity to modulate the expression of various cytokines involved in the inflammatory cascade. For instance, certain derivatives have been shown to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in cell models stimulated with lipopolysaccharide (LPS). frontiersin.orgnih.gov

One study on a pyridinecarboxylic acid derivative, HP24, which acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) ligand, demonstrated its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release in macrophages infected with T. cruzi. nih.gov This inhibition of a key pro-inflammatory mediator occurs through PPARγ-dependent mechanisms. nih.gov Furthermore, some compounds have been observed to decrease the production of pro-inflammatory cytokines by hindering the activation of the NF-κB pathway. frontiersin.org Specifically, they can prevent the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org

The table below summarizes the effects of certain pyridinecarboxylic acid analogues on cytokine production.

| Compound/Analogue | Cell Model | Effect on Cytokines/Mediators | Implicated Pathway |

| Pyridinecarboxylic acid derivative (HP24) | T. cruzi-infected macrophages | Inhibition of iNOS expression and NO release | PPARγ-dependent |

| Unspecified pyridine derivative | LPS-stimulated THP-1 cells | Reduction of TNFα and IL-1β | NF-κB pathway |

| Steviol (metabolite of a compound with a core structure related to carboxylic acids) | Caco-2 cells | Suppression of TNF-α, IL-1β, and IL-6 release | IκBα/NF-κB signaling |

Interaction with Immune Receptors and Signaling Pathways

The immunomodulatory effects of this compound analogues are closely linked to their interaction with critical signaling pathways that govern immune responses. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. frontiersin.orgmdpi.com In a resting state, NF-κB is held inactive in the cytoplasm by IκB proteins. frontiersin.org Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. frontiersin.org Certain pyridine derivatives have been shown to interrupt this process by preventing IκBα phosphorylation, thereby suppressing the inflammatory response. frontiersin.org

Another significant pathway is mediated by PPARγ, a nuclear receptor that plays a role in regulating inflammation. The pyridinecarboxylic acid derivative HP24 has been identified as a PPARγ ligand. nih.gov Its anti-inflammatory action, including the inhibition of the NF-κB pathway via preventing IKK phosphorylation and p65 translocation, is dependent on PPARγ. nih.gov This highlights the potential for pyridinecarboxylic acid derivatives to exert immunomodulatory effects through direct interaction with nuclear receptors.

Anticancer and Antitumor Properties

Derivatives of pyridinecarboxylic acid have emerged as a promising class of compounds in oncology research, exhibiting notable anticancer and antitumor activities. researchgate.netmdpi.com

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A key aspect of the anticancer activity of pyridinecarboxylic acid analogues is their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. For example, a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, displayed low micromolar antiproliferative activity against a wide array of human cancer cell lines with significant selectivity for cancer cells over normal proliferating cells. nih.govresearchgate.net The cytotoxicity of this compound was attributed to its ability to arrest the cell cycle in the mitotic phase, which subsequently leads to the induction of apoptosis. nih.gov

Other studies have identified pyridinecarboxylic acid derivatives, such as LHT-17-19, that are cytotoxic against colon cancer (HT29) and breast cancer (MCF-7) cell lines. researchgate.net The mechanism of some purine (B94841) conjugates containing carboxylic acids involves blocking DNA biosynthesis, which causes cells to accumulate in the G1 phase of the cell cycle and subsequently undergo cell death. mdpi.com Furthermore, the synthetic retinoid CD437, a naphthalene (B1677914) carboxylic acid derivative, has been shown to rapidly induce apoptosis in human cervical carcinoma cells. nih.gov Similarly, a benzo nih.govlgcstandards.comoxepino[3,2-b] pyridine derivative demonstrated anticancer activity by inducing apoptosis in canine mammary cancer cell lines, mediated by the upregulation of BAX and downregulation of BCL-2 gene expression. mdpi.com

The table below details the antiproliferative and apoptotic effects of selected pyridinecarboxylic acid analogues.

| Compound/Analogue | Cancer Cell Line(s) | Effect | Mechanism |

| Ro 41-4439 (phenyl-pyridine-2-carboxylic acid derivative) | Broad panel of human cancer cells | Antiproliferative, Cytotoxic | Mitotic cell cycle arrest, Apoptosis induction |

| LHT-17-19 | Colon (HT29), Breast (MCF-7) | Cytotoxic | Not specified |

| Purine conjugate with carboxylic acid | Human tumor cell lines (MDA-MB-231, COLO201) | Blocks DNA synthesis | G1 phase arrest, Cell death |

| Benzo nih.govlgcstandards.comoxepino[3,2-b] pyridine derivative | Canine mammary carcinoma (REM134, CMGT071020) | Induces apoptosis | Upregulation of BAX, Downregulation of BCL-2 |

Anti-angiogenic and Anti-metastatic Activities

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some carboxylic acid derivatives have been investigated for their anti-angiogenic properties. For instance, (E)-3-(3-methoxyphenyl)propenoic acid, a cinnamic acid derivative, has shown potential as an anti-angiogenesis inhibitor. nih.gov This compound is thought to exert its effect by inhibiting the activity of COX-2, which is linked to the release of pro-angiogenic factors. nih.gov